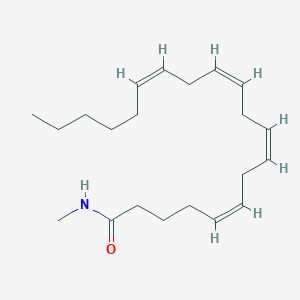

Arachidonoyl-N-méthyl amide

Vue d'ensemble

Description

Amide d'arachidonoyle et de N-méthyle (Numéro CAS 156910-29-1) est un analogue de : Amide d'arachidonoyle et de N-méthyle (Numéro CAS : 156910-29-1) est un analogue de l'anandamide (AEA), un cannabinoïde endogène. Il se lie à la fois au récepteur cannabinoïde central (CB1) et au récepteur cannabinoïde périphérique (CB2). Les actions biologiques de l'AEA sont terminées par la capture cellulaire et l'hydrolyse de la liaison amide par l'enzyme hydrolase des amides d'acides gras .

Applications De Recherche Scientifique

Arachidonoyl-N-methyl amide has diverse applications:

- Chemistry : It serves as a model compound for studying lipid metabolism and cannabinoid receptors.

- Biology : Researchers explore its role in endocannabinoid signaling pathways.

- Medicine : Investigations focus on its potential therapeutic effects, although clinical applications remain speculative.

- Industry : Limited industrial applications exist due to its specialized nature.

Mécanisme D'action

Target of Action

Arachidonoyl-N-methyl amide, an analog of anandamide, primarily targets the human central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and memory.

Mode of Action

Arachidonoyl-N-methyl amide interacts with the CB1 receptor, displaying a binding affinity with a Ki of 60 nM . This interaction leads to the inhibition of rat glial gap junction cell-cell communication .

Biochemical Pathways

The compound is part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The biological actions of anandamide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N-methyl amide might follow a similar pathway.

Pharmacokinetics

It is known that the compound is a lipophilic substance, which suggests that it can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

The interaction of Arachidonoyl-N-methyl amide with the CB1 receptor leads to the inhibition of rat glial gap junction cell-cell communication . This could potentially influence various physiological processes regulated by the endocannabinoid system, such as pain sensation, mood, and memory.

Analyse Biochimique

Biochemical Properties

Arachidonoyl-N-methyl amide interacts with various biomolecules, including enzymes and proteins . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . The biological actions of Arachidonoyl-N-methyl amide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Cellular Effects

Arachidonoyl-N-methyl amide influences cell function by interacting with cell signaling pathways . It binds to cannabinoid receptors, which may impact gene expression and cellular metabolism .

Molecular Mechanism

Arachidonoyl-N-methyl amide exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the CB1 receptor, and this interaction can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Arachidonoyl-N-methyl amide can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Arachidonoyl-N-methyl amide can vary with different dosages in animal models

Metabolic Pathways

Arachidonoyl-N-methyl amide is involved in metabolic pathways . It is metabolized by the enzyme fatty acid amide hydrolase

Transport and Distribution

Arachidonoyl-N-methyl amide is transported and distributed within cells and tissues

Méthodes De Préparation

Voies de synthèse:: L'amide d'arachidonoyle et de N-méthyle peut être synthétisé par des méthodes de chimie organique. Bien que les voies de synthèse spécifiques puissent varier, l'approche générale implique la condensation de l'acide arachidonique avec la méthylamine. La réaction se produit généralement dans des conditions contrôlées, telles que l'utilisation de solvants et de catalyseurs appropriés.

Production industrielle:: Bien qu'il ne soit pas largement produit industriellement, l'amide d'arachidonoyle et de N-méthyle peut être synthétisé à l'échelle du laboratoire à des fins de recherche.

Analyse Des Réactions Chimiques

Réactions:: L'amide d'arachidonoyle et de N-méthyle peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Des études détaillées sur sa réactivité sont limitées.

Réactifs et conditions courants::- Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou l'acide chromique (H2CrO4) peuvent être utilisés.

- Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent réduire la liaison amide.

- Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs appropriés.

Principaux produits:: Les principaux produits formés à partir de ces réactions comprendraient des dérivés de l'amide d'arachidonoyle et de N-méthyle avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

L'amide d'arachidonoyle et de N-méthyle a des applications diverses:

- Chimie : Il sert de composé modèle pour l'étude du métabolisme lipidique et des récepteurs cannabinoïdes.

- Biologie : Les chercheurs explorent son rôle dans les voies de signalisation des endocannabinoïdes.

- Médecine : Les recherches portent sur ses effets thérapeutiques potentiels, bien que les applications cliniques restent spéculatives.

- Industrie : Les applications industrielles sont limitées en raison de sa nature spécialisée.

5. Mécanisme d'action

Le composé exerce probablement ses effets par l'intermédiaire des récepteurs CB1 et CB2. Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies de signalisation précises.

Comparaison Avec Des Composés Similaires

L'unicité de l'amide d'arachidonoyle et de N-méthyle réside dans sa similitude structurelle avec l'anandamide. D'autres composés apparentés comprennent l'anandamide elle-même et d'autres endocannabinoïdes.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)